2-{Butyl[(5-methoxyfuran-2-yl)methyl]amino}ethan-1-ol
Description
2-{Butyl[(5-Methoxyfuran-2-yl)methyl]amino}ethan-1-ol is an ethanolamine derivative featuring a butyl group and a 5-methoxyfuran-2-ylmethyl substituent on the amino nitrogen. While specific data for this compound (e.g., CAS number, molecular weight) are absent in the provided evidence, its structural analogs (e.g., halogenated aryl or aliphatic-substituted ethanolamines) offer insights into comparative properties.
Properties
CAS No. |
61212-12-2 |
|---|---|
Molecular Formula |
C12H21NO3 |
Molecular Weight |
227.30 g/mol |
IUPAC Name |
2-[butyl-[(5-methoxyfuran-2-yl)methyl]amino]ethanol |
InChI |
InChI=1S/C12H21NO3/c1-3-4-7-13(8-9-14)10-11-5-6-12(15-2)16-11/h5-6,14H,3-4,7-10H2,1-2H3 |
InChI Key |
CMUSYKOPHWMXBY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN(CCO)CC1=CC=C(O1)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Butyl((5-methoxyfuran-2-yl)methyl)amino)ethanol typically involves the reaction of 5-methoxyfuran-2-carbaldehyde with butylamine, followed by reduction and subsequent reaction with ethylene oxide. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as palladium on carbon (Pd/C) for the reduction step .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques like distillation and recrystallization are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
2-(Butyl((5-methoxyfuran-2-yl)methyl)amino)ethanol undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The compound can be reduced to form tetrahydrofuran derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents such as halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed.
Major Products
The major products formed from these reactions include furanones, tetrahydrofuran derivatives, and various substituted furan compounds .
Scientific Research Applications
2-(Butyl((5-methoxyfuran-2-yl)methyl)amino)ethanol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in developing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of 2-(Butyl((5-methoxyfuran-2-yl)methyl)amino)ethanol involves its interaction with specific molecular targets. The furan ring can interact with enzymes and receptors, modulating their activity. The butyl and methoxy groups contribute to the compound’s binding affinity and specificity. The exact pathways involved depend on the specific biological context and target .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following ethanolamine derivatives share the 2-(substituted amino)ethan-1-ol backbone but differ in substituents, leading to variations in physical and chemical properties:
Substituent Analysis
- Target Compound: Butyl and 5-methoxyfuran-2-ylmethyl groups. The methoxy group enhances hydrophilicity compared to unsubstituted furans.
- 2-{[(3-Bromo-4-fluorophenyl)methyl]amino}ethan-1-ol (): A halogenated aryl substituent (3-bromo-4-fluorophenyl) increases molecular weight (248.09 g/mol) and likely reduces solubility in polar solvents due to hydrophobic and electron-withdrawing effects .
- 2-[Methyl(3-methylbut-2-en-1-yl)amino]ethan-1-ol (): Aliphatic substituents (methyl and 3-methylbut-2-enyl) result in a lower molecular weight (143.23 g/mol) and liquid state at room temperature, suggesting higher volatility .
- 2-[(2-Methylbutyl)amino]ethan-1-ol (): A branched alkyl chain (2-methylbutyl) contributes to moderate hydrophobicity and a molecular weight of 131.22 g/mol .
Physical and Chemical Properties
Functional Implications
- Hydrophobicity : Halogenated aryl groups () increase hydrophobicity, whereas methoxyfuran (target) and aliphatic chains (–6) may enhance solubility in organic solvents.
- Stability : Furan rings (target) are prone to oxidative degradation compared to stable aliphatic or aryl groups.
- Biological Interactions : The methoxyfuran group in the target compound could engage in hydrogen bonding or π-π stacking, unlike purely aliphatic substituents.
Research Findings and Trends
- Halogenated Derivatives (e.g., ): Bromine and fluorine substituents are associated with enhanced binding affinity in receptor studies due to their electronegativity and steric effects .
- Aliphatic Derivatives (e.g., –6): Lower molecular weight and liquid state suggest applications in formulations requiring low viscosity .
- Heterocyclic Derivatives : Furan-containing compounds (e.g., 1-(5-methyl-2-furyl)ethan-1-one in ) exhibit reactivity at the oxygen atom, which may influence the target compound’s metabolic pathways .
Biological Activity
2-{Butyl[(5-methoxyfuran-2-yl)methyl]amino}ethan-1-ol is a complex organic compound with significant potential in medicinal chemistry. Its unique structure, which includes a butyl group, an amino group, and a furan moiety, suggests diverse biological activities. This article explores the biological activity of this compound, supported by data tables, case studies, and relevant research findings.
Chemical Structure and Properties
The molecular formula for 2-{Butyl[(5-methoxyfuran-2-yl)methyl]amino}ethan-1-ol is CHNO, with a molecular weight of approximately 227.30 g/mol. The presence of the furan ring is notable for its potential reactivity and biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | CHNO |
| Molecular Weight | 227.30 g/mol |
| LogP | 1.88260 |
| PSA | 45.84000 |
Biological Activity Overview
Research indicates that compounds with furan rings often exhibit significant biological activities, including:
- Antitumor Properties : Similar compounds have shown efficacy against various cancer cell lines.
- Antimicrobial Effects : Some derivatives display activity against bacteria and fungi.
- Neuroprotective Effects : Potential applications in neurodegenerative diseases have been suggested.
The biological activity of 2-{Butyl[(5-methoxyfuran-2-yl)methyl]amino}ethan-1-ol may involve several mechanisms:
- Interaction with Enzymes : The amino group can participate in hydrogen bonding, influencing enzyme activity.
- Reactivity with Cellular Targets : The furan moiety may undergo electrophilic reactions, modifying cellular macromolecules.
- Modulation of Signaling Pathways : Compounds with similar structures have been shown to affect pathways related to apoptosis and cell proliferation.
Study on Antitumor Activity
A study investigated the effects of furan-based compounds on human cancer cell lines. The results indicated that derivatives similar to 2-{Butyl[(5-methoxyfuran-2-yl)methyl]amino}ethan-1-ol exhibited cytotoxic effects on breast cancer cells, with IC values indicating significant potency.
Neuroprotective Effects
Another research effort focused on the neuroprotective potential of furan derivatives in models of oxidative stress. The compound demonstrated a reduction in reactive oxygen species (ROS) levels, suggesting its ability to protect neuronal cells from oxidative damage.
Synthesis and Derivatives
The synthesis of 2-{Butyl[(5-methoxyfuran-2-yl)methyl]amino}ethan-1-ol can be achieved through various methods, including amine carbonyl condensation reactions. Modifications to the structure can yield derivatives with enhanced biological activities.
Comparative Analysis with Related Compounds
| Compound Name | Structure | Unique Features |
|---|---|---|
| Butyl[(5-methoxyfuran-2-yl)methyl]amine | CHN | Lacks hydroxyl group; focuses on amine functionality |
| 5-Methoxyfuran | CHO | Simple structure; serves as a building block |
| 2-Acetyl-5-Methoxyfuran | CHO | Contains an acetyl group; used in flavoring |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
